CID 6442706
Overview
Description
CID 6442706 is an alkaloid compound derived from the plant Cacalia hastata L., which belongs to the Asteraceae family. This compound is known for its spasmolytic activity, making it useful in traditional medicine for treating various ailments such as wound healing, gastric ulcers, and fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
CID 6442706 can be synthesized from the semi-solid extract of Cacalia hastata L. The preparation involves using various excipients such as gel formers, solvents, neutralizers, antimicrobial preservatives, and humectants . The gel formulation is standardized based on criteria such as the amount of biologically active compound, appearance, pH, viscosity, and bacterial contamination .
Industrial Production Methods
Industrial production of this compound involves extracting the compound from Cacalia hastata L. using solvents like ethanol. The extract is then purified through recrystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
CID 6442706 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties.
Scientific Research Applications
CID 6442706 has several scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid chemistry.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its spasmolytic activity and potential use in treating gastrointestinal disorders.
Industry: Used in the formulation of medicinal gels and other pharmaceutical products.
Mechanism of Action
CID 6442706 exerts its effects by interacting with specific molecular targets in the body. It acts on smooth muscle cells, leading to relaxation and relief from spasms. The exact molecular pathways involved in its action are still under investigation, but it is believed to modulate calcium ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Platyphylline: Another alkaloid with similar spasmolytic activity.
Atropine: A well-known anticholinergic agent with spasmolytic properties.
Scopolamine: An alkaloid used for its antispasmodic and antiemetic effects.
Uniqueness of CID 6442706
This compound is unique due to its specific source from Cacalia hastata L. and its distinct chemical structure. Unlike other similar compounds, this compound has a unique combination of functional groups that contribute to its specific biological activities .
Properties
IUPAC Name |
(1R,4E,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4+/t11?,13-,14-,15+,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCJHQOYFUIMG-ZEDKSUSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CC(C(C(=O)OC[C@H]2CCN3[C@@H]2[C@@H](CC3)OC1=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020151 | |
Record name | Hastacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901020151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20361-77-7 | |
Record name | Hastacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020361777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hastacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901020151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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